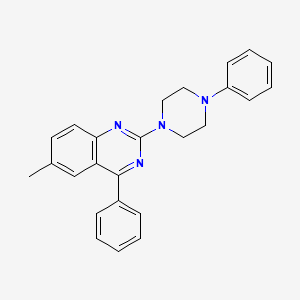
6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” is a chemical compound . It is a derivative of quinazoline, a class of compounds that have drawn significant attention due to their biological activities .
Molecular Structure Analysis
The molecular formula of “6-Methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” is C25H24N4 . The average mass is 380.485 Da and the monoisotopic mass is 380.200104 Da .
Wissenschaftliche Forschungsanwendungen
Discovery in Histamine Receptor Research
Quinazoline derivatives have been identified as potent inverse agonists for the histamine H4 receptor (H4R), a target of interest for anti-inflammatory therapies. A scaffold hopping approach led to the discovery of quinazoline-containing H4R compounds, highlighting their potential dual action as H1R/H4R ligands. This profile suggests added therapeutic benefits in anti-inflammatory applications due to their antagonistic properties at the rat H4R and in vivo anti-inflammatory efficacy (Smits et al., 2008).
Synthesis and QSAR of Quinazoline Sulfonamides
Further optimization of quinazoline derivatives resulted in the development of sulfonamide-substituted analogues with high H4R affinity. These compounds exhibited excellent inverse agonist behavior at the human H4R and demonstrated anti-inflammatory activity in animal models, showcasing their therapeutic potential (Smits et al., 2010).
Antimicrobial and Anti-inflammatory Properties
Quinazoline derivatives have been synthesized with significant anti-inflammatory and antimicrobial activities. Novel 3-(6-substituted-1, 3-benzothiazole-2-yl)-2-[{(4-substituted phenyl) amino} methyl] quinazolines-4(3H)-ones were synthesized and shown to possess promising anti-inflammatory and antibacterial properties (Srivastav et al., 2009).
Anticancer Activity
The design and synthesis of water-soluble analogues of quinazolin-4-one-based antitumor agents have been explored to improve their solubility and bioavailability. These analogues demonstrated significantly higher cytotoxicity compared to CB30865, a quinazolin-4-one antitumor agent, retaining novel biochemical characteristics for potential anticancer therapy applications (Bavetsias et al., 2002).
Eigenschaften
IUPAC Name |
6-methyl-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4/c1-19-12-13-23-22(18-19)24(20-8-4-2-5-9-20)27-25(26-23)29-16-14-28(15-17-29)21-10-6-3-7-11-21/h2-13,18H,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFYCOVSWOSYGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

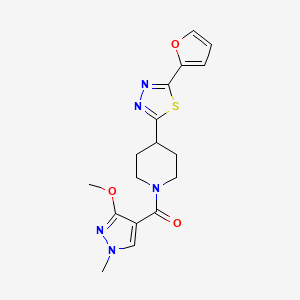
![5-[1-(1-Piperidinyl)ethyl]-2-furoic acid hydrochloride](/img/structure/B2374033.png)
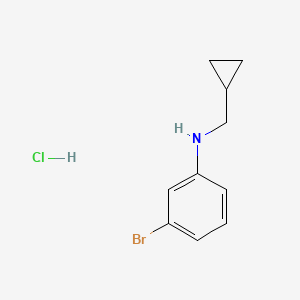
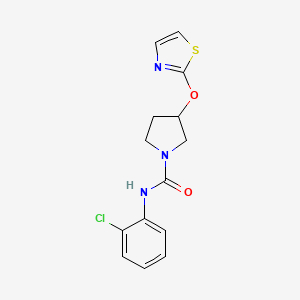
![Methyl 5-amino-2-[4-benzyl-2-(propan-2-yl)piperazin-1-yl]benzoate](/img/structure/B2374039.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2374040.png)
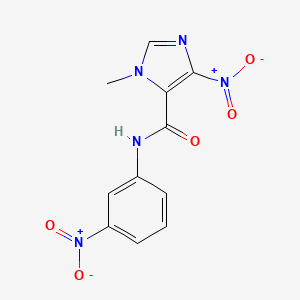
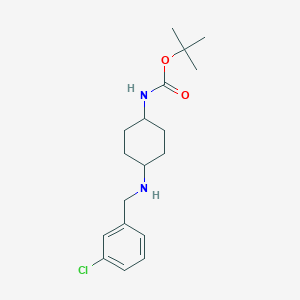
![(2-Propyl-2H-[1,2,4]triazol-3-YL)-methanol](/img/structure/B2374044.png)
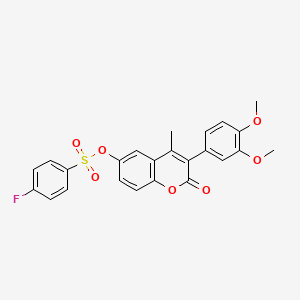
![1-(4-fluorophenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)cyclopropanecarboxamide](/img/structure/B2374046.png)
![1-[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2374052.png)
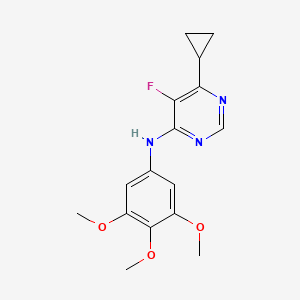
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2374054.png)